molecular formula C8H12N2O B14858248 3,5-Bis(methylamino)phenol

3,5-Bis(methylamino)phenol

Cat. No.: B14858248
M. Wt: 152.19 g/mol
InChI Key: CCLAZYZECZLTBK-UHFFFAOYSA-N
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Description

3,5-Bis(methylamino)phenol is a high-purity organic compound of significant interest in advanced chemical research and development. This aromatic phenol, functionalized with dual methylamino groups, presents a versatile molecular scaffold for synthesizing novel chemical entities. Its structural features suggest potential applications in the development of specialized photographic developers, similar to the well-known Metol (N-methyl-p-aminophenol sulfate) . Furthermore, the compound's phenolic and amine functionalities make it a promising precursor in materials science, potentially for creating functionalized polymers or ligands for metal-organic frameworks. Researchers are also exploring its utility in organic electro-synthesis, where similar aminophenol structures have been used to produce sulfone derivatives with investigated biological properties . The derivatization of its phenolic group could lead to enhanced bioactivity, a strategy successfully applied to other natural and synthetic phenols to improve their properties . As a building block, this compound offers researchers a pathway to innovate in fields ranging from medicinal chemistry to polymer science. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,5-bis(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,9-11H,1-2H3

InChI Key

CCLAZYZECZLTBK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)O)NC

Origin of Product

United States

Advanced Synthetic Methodologies and Pathway Elucidation for 3,5 Bis Methylamino Phenol

Regioselective Amination Strategies for Phenolic Substrates

Achieving regioselective amination at the 3 and 5 positions of a phenolic ring is a key challenge in the synthesis of 3,5-Bis(methylamino)phenol. Several modern catalytic and classical methods can be adapted for this purpose.

Direct Amination Techniques (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher traditional methods. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of aryl halides and triflates with various amines. wikipedia.org

For the synthesis of this compound, a potential starting material would be a 3,5-dihalophenol or a related derivative. The reaction would involve the palladium-catalyzed coupling of this precursor with methylamine (B109427). Key components of this catalytic system typically include a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for the reaction's success, with bulky and electron-rich phosphine ligands often providing the best results. researchgate.net Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), can significantly influence the reaction rate and outcome. libretexts.org

Catalyst System ComponentRole in Buchwald-Hartwig AminationExample
Palladium Precursor Source of the active Pd(0) catalyst.Pd(OAc)₂, [Pd₂(dba)₃] chemspider.com
Phosphine Ligand Stabilizes the palladium center and influences reactivity and selectivity.P(t-Bu)₃, BINAP, DPPF wikipedia.orgresearchgate.net
Base Facilitates the deprotonation of the amine.NaOt-Bu, Cs₂CO₃, K₃PO₄ libretexts.org
Aryl Halide/Triflate The electrophilic coupling partner.3,5-Dibromophenol
Amine The nucleophilic coupling partner.Methylamine

Reductive Amination of Phenolic Ketones/Aldehydes

Reductive amination offers an alternative pathway to introduce amino groups. libretexts.org This two-step process begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be 3,5-dihydroxyacetophenone or a protected version thereof.

The initial condensation reaction between the phenolic ketone and methylamine forms a Schiff base (imine). This intermediate is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the carbonyl starting material. masterorganicchemistry.comyoutube.com This selectivity is crucial to prevent the reduction of the starting ketone before the amination can occur. masterorganicchemistry.com

The reaction is typically carried out in a one-pot fashion, where the ketone, amine, and reducing agent are combined. nih.gov The pH of the reaction medium is an important parameter, as imine formation is generally favored under slightly acidic conditions. masterorganicchemistry.com

Reaction StepDescriptionKey Reagents
Imine Formation Condensation of a phenolic ketone/aldehyde with methylamine.3,5-Dihydroxyacetophenone, Methylamine
Reduction In situ reduction of the imine intermediate.Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.comyoutube.com

Recent advancements have also explored the use of enzymes, such as imine reductases (IREDs), for reductive aminations, offering high stereoselectivity. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is a viable method for introducing amino groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing this compound, a starting material such as 3,5-dinitrophenol (B182416) or a dihalophenol with activating groups could be employed.

The mechanism of SNA typically proceeds via an addition-elimination pathway. libretexts.org A nucleophile, in this case, methylamine, attacks the aromatic ring at the carbon bearing a suitable leaving group (e.g., a halogen or a nitro group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The leaving group is subsequently expelled, restoring the aromaticity of the ring. libretexts.org

The rate of SNA reactions is highly dependent on the nature and position of the activating groups and the leaving group. masterorganicchemistry.com For instance, the reaction of 5,7-dinitroquinazoline-4-one with methylamine has been studied to understand the regioselective substitution of nitro groups. rsc.org While direct SNA on an unactivated phenol (B47542) ring is challenging, the presence of strong electron-withdrawing groups can facilitate the reaction. masterorganicchemistry.com

Multi-Step Synthesis from Readily Available Precursors

A multi-step synthesis route often provides greater control over the final product's structure and purity, especially for complex molecules. google.com Starting from readily available and inexpensive precursors is a key consideration for practical and scalable synthesis.

High-Yield Conversion Methodologies

High-yield methodologies often rely on robust and well-established reactions. For example, the reduction of a dinitro compound to a diamine using standard reducing agents like tin(II) chloride or catalytic hydrogenation is typically a high-yielding transformation. Similarly, the conversion of a carboxylic acid to an amide using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) generally proceeds in good yield.

Continuous monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. energetic-materials.org.cn Purification of intermediates at each stage is also critical to ensure the high purity of the final product. energetic-materials.org.cn

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that increase reaction rates, improve selectivity, and function under milder conditions than stoichiometric methods. numberanalytics.com For a molecule like this compound, catalytic approaches could be employed at various stages, including the formation of the carbon-nitrogen bonds or the modification of a phenol precursor.

Homogeneous catalysts, which exist in the same phase as the reactants, are often utilized for their high selectivity and activity at the molecular level. In the context of synthesizing phenol derivatives, transition metal complexes and Lewis acids are prominent. For instance, the synthesis of renewable phenols has been achieved through a Diels-Alder/aromatization reaction sequence catalyzed by ZnCl₂, where the catalyst facilitates the aromatization step. nih.gov A similar strategy could be envisioned for precursors to this compound.

Another relevant homogeneous catalytic reaction is "hydrogen borrowing," an efficient method for N-alkylation of amines with alcohols, which proceeds with high atom economy. rsc.org This could be a potential route for the methylamination of a 3,5-diaminophenol (B3054961) precursor, using methanol (B129727) as the methyl source.

Heterogeneous catalysts, existing in a different phase from the reactants, offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for recyclability. numberanalytics.comchemiitkgp-mcdaslab.com For the synthesis of phenol derivatives, various heterogeneous systems have been developed.

Palladium supported on alumina (B75360) (Pd/Al₂O₃) has been effectively used for the N-alkylation of amines and the hydrogenation of phenols. cardiff.ac.uk A scalable synthesis for a related compound, 3,5-bis(hydroxymethyl)phenol, employed a palladium on carbon (Pd/C) catalyst for a debenzylation step, highlighting the utility of heterogeneous catalysts in multi-step syntheses of substituted phenols. ijsdr.org The direct hydroxylation of benzene (B151609) to phenol has also been explored using a variety of heterogeneous photocatalysts, such as those based on TiO₂ or carbon materials, demonstrating advanced methods for forming the core phenol structure. mdpi.com

Catalyst Type Phase Potential Application in Synthesis Advantages
ZnCl₂ HomogeneousAromatization of cyclic precursorsHigh activity and selectivity
Transition Metal Complexes HomogeneousN-alkylation via hydrogen borrowingHigh atom economy, use of simple alcohols
Pd/C or Pd/Al₂O₃ HeterogeneousDebenzylation, Hydrogenation, N-alkylationEasy to separate, recyclable, robust
Ion-Exchange Resins HeterogeneousCondensation reactions (e.g., bisphenol synthesis)Suitable for continuous processes, high stability
Metal-Organic Frameworks (MOFs) HeterogeneousVarious condensations and CO₂ fixationHigh surface area, tunable active sites

This table illustrates potential catalytic systems applicable to the synthesis of this compound based on established phenol and amine chemistry.

Green Chemistry Principles in Synthesis Scale-Up

The principles of green chemistry are increasingly integral to the development of chemical processes, aiming to reduce environmental impact and improve efficiency. researchgate.net Key concepts include the use of benign solvents, maximizing atom economy, and enhancing process efficiency.

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Research has focused on replacing traditional volatile organic compounds with more sustainable alternatives. Water is an ideal green solvent, and procedures for synthesizing various organic compounds, including pyrazole (B372694) derivatives, have been successfully developed in aqueous media. researchgate.netnih.gov

Solvent-free reaction conditions represent an even greener alternative. Mechanochemical synthesis using a ball mill has been shown to produce high-temperature liquid crystals in excellent yields (95-99%) within minutes, completely avoiding the use of solvents. mdpi.com Microwave-assisted synthesis, often performed in minimal or no solvent, can also dramatically reduce reaction times and energy consumption. mdpi.com

Atom economy (AE) is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. numberanalytics.comnih.gov An ideal AE of 100% means all reactant atoms are found in the desired product, minimizing waste. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. nih.govnih.gov

Other metrics provide a broader view of process efficiency. Process Mass Intensity (PMI) considers the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the final product. Reaction Mass Efficiency (RME) accounts for yield and stoichiometry. nih.gov Studies on related syntheses have demonstrated the achievement of excellent green metrics, with AE values exceeding 95%, low E-factors (mass of waste per mass of product), and high RME. rsc.org

Metric Description Ideal Value Significance
Atom Economy (AE) (MW of product / sum of MW of all reactants) x 100100%Measures intrinsic efficiency of a reaction. rsc.org
Reaction Mass Efficiency (RME) (Mass of isolated product / total mass of reactants) x 100100%Accounts for chemical yield and stoichiometry. nih.gov
Process Mass Intensity (PMI) Total mass in process / Mass of isolated product1Evaluates the overall process including solvents and workup. rsc.org
E-Factor Total waste (kg) / Product (kg)0Highlights waste generation across the entire process. rsc.org

This interactive table defines key green chemistry metrics used to evaluate the sustainability of a synthetic process.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for industrial-scale production. youtube.com This technology is gaining significant interest in the pharmaceutical and fine chemical industries for its ability to enhance safety, improve product quality, and increase production capacity. youtube.comnih.gov

Key benefits of continuous flow processing include superior heat and mass transfer due to a high surface-area-to-volume ratio, which allows for precise temperature control. nih.gov This is especially valuable for highly exothermic reactions or those involving unstable intermediates. Safety is inherently increased as only small volumes of material are reacting at any given time. youtube.com Furthermore, flow chemistry enables the "telescoping" of multi-step syntheses, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps, thus saving time and reducing solvent use. nih.gov The synthesis of boronic acids on a multigram scale with reaction times of less than a second has been demonstrated, showcasing the remarkable throughput achievable with this technology. nih.gov

Parameter Batch Processing Flow Chemistry (Continuous Processing)
Safety Higher risk due to large volumes of reagents.Inherently safer with small reaction volumes. youtube.com
Heat Transfer Often inefficient, leading to temperature gradients.Excellent heat transfer enables precise temperature control. nih.gov
Mixing Can be slow and inefficient, especially on a large scale.Rapid and efficient mixing.
Scalability Scaling up can be complex and change reaction parameters.Scaled by running the process for a longer time ("scale-out").
Process Control Manual or semi-automated control of variables.Fully automated, allowing for real-time monitoring and optimization. youtube.com
Synthesis Integration Multi-step processes require isolation of intermediates."Telescoping" of reactions is possible, reducing steps and waste. nih.gov

This interactive table provides a comparison between traditional batch processing and modern continuous flow chemistry.

Mechanistic Investigations of Reactions Involving 3,5 Bis Methylamino Phenol

Reaction Kinetics and Thermodynamics of Functional Group Transformations

Specific kinetic and thermodynamic data for reactions involving 3,5-Bis(methylamino)phenol are not documented in publicly accessible literature. However, the reactivity of the molecule will be dictated by its two primary functional groups: the phenolic hydroxyl group and the two secondary methylamino groups.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. The rate of this deprotonation and the equilibrium position (pKa) will be influenced by the electron-donating nature of the two methylamino groups. Generally, electron-donating groups decrease the acidity of the phenol (B47542), leading to a higher pKa compared to unsubstituted phenol.

The kinetics of functional group transformations would be studied by monitoring the concentration of reactants and products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions could be determined through calorimetry or by studying the temperature dependence of equilibrium constants.

Illustrative Data for a Related Compound (3-Aminophenol):

Thermodynamic ParameterValue
Melting Temperature (Tm)396.23 K
Enthalpy of Fusion (ΔfusH)22997 J·mol⁻¹

This data for 3-aminophenol (B1664112) is provided for context and is not directly applicable to this compound.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, various intermediates can be postulated depending on the reaction type.

Electrophilic Aromatic Substitution: In reactions such as nitration or halogenation, the strong activating and ortho-, para-directing effects of the hydroxyl and methylamino groups would likely lead to the formation of a sigma complex (arenium ion) as an intermediate. The positions of substitution would be directed to the carbons ortho and para to the activating groups (positions 2, 4, and 6).

Oxidation Reactions: Oxidation of the phenol can proceed through a phenoxy radical intermediate. The stability of this radical would be influenced by the methylamino substituents. Further oxidation could lead to the formation of quinone-imine type structures.

N-Acylation/N-Alkylation: These reactions would proceed through standard nucleophilic attack of the nitrogen atom on the electrophilic carbon of the acylating or alkylating agent, likely involving a tetrahedral intermediate.

The characterization of such transient species often requires specialized techniques such as low-temperature spectroscopy (NMR, IR), flash photolysis, or computational modeling.

Pathway Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. While no specific isotopic labeling studies have been reported for this compound, several approaches could be employed to investigate its reaction mechanisms.

Deuterium (B1214612) Labeling: Replacing the labile protons on the hydroxyl and amino groups with deuterium (D) could help to determine if these positions are involved in proton transfer steps. For example, in acid- or base-catalyzed reactions, the rate of exchange of these protons with the solvent can provide kinetic information.

Carbon-13 Labeling: Incorporating a ¹³C label at a specific position on the aromatic ring would allow for the tracking of that carbon atom during rearrangement or fragmentation reactions. This could be particularly useful in understanding complex thermal or photochemical reactions.

Nitrogen-15 Labeling: Using ¹⁵N-labeled methylamino groups would enable the direct observation of the fate of the nitrogen atoms in reactions such as rearrangements or eliminations, using ¹⁵N NMR spectroscopy.

These studies would provide unambiguous evidence for bond-making and bond-breaking steps in a proposed reaction mechanism.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound would be highly dependent on the reaction conditions. Key parameters that can be varied include:

Temperature: Can influence the reaction rate and the relative rates of competing reaction pathways. Higher temperatures may favor thermodynamically controlled products, while lower temperatures may favor kinetically controlled products.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the solubility of reactants, the stability of intermediates, and the transition state energies, thereby influencing reaction rates and selectivity.

Catalyst: The choice of catalyst (acid, base, or metal) can dramatically alter the reaction pathway and improve the selectivity for a desired product. For instance, in electrophilic substitution, the catalyst can influence the regioselectivity.

Concentration of Reactants: The relative concentrations of reactants can affect the reaction order and can be used to favor a particular reaction pathway, especially in cases where there are competing reactions of different molecularity.

pH: For reactions in aqueous media, the pH will determine the protonation state of the acidic phenol and the basic amino groups, which will have a profound effect on their nucleophilicity and reactivity.

Systematic studies varying these parameters would be necessary to optimize the conditions for any specific transformation of this compound to achieve the desired product with high selectivity and yield.

Derivatization and Functionalization Strategies of the 3,5 Bis Methylamino Phenol Scaffold

N-Alkylation and N-Acylation Reactions of Amine Functionalities

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents. Common methods include the use of alkyl halides or dimethyl sulfate. acs.org For instance, the reaction with methyl iodide can lead to the corresponding N,N'-dimethylated product. The choice of reaction conditions, such as the base and solvent, can influence the degree of alkylation and selectivity. In some cases, overalkylation can be an issue, leading to the formation of quaternary ammonium (B1175870) salts. acs.org The N-alkylation of amines is a crucial transformation for synthesizing a wide array of chemical compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net A process for the N-alkylation of amines involves reacting alcohols with alkylamines or dialkylamines in the presence of hydrogen and a copper and magnesium silicate-based catalyst. google.com

N-Acylation: Acylation of the amine functionalities is typically performed using acyl chlorides or anhydrides in the presence of a base. This reaction converts the basic amine groups into neutral amide functionalities, which can significantly alter the electronic properties of the aromatic ring. For example, reaction with acetyl chloride would yield the corresponding N,N'-diacetyl derivative. Palladium-catalyzed N-demethylation/N-acylation has been reported as a two-step strategy for N-demethylation. researchgate.net

A summary of representative N-alkylation and N-acylation reactions is presented below:

ReagentProductReaction Type
Methyl Iodide3,5-Bis(dimethylamino)phenolN-Alkylation
Acetyl ChlorideN,N'-(5-hydroxyphenylene-1,3)-bis(N-methylacetamide)N-Acylation

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3,5-bis(methylamino)phenol provides another site for functionalization through etherification and esterification reactions. These modifications primarily impact the acidity and hydrogen-bonding capabilities of the phenol (B47542).

Etherification: The synthesis of ether derivatives can be accomplished by reacting the phenol with alkyl halides in the presence of a base (Williamson ether synthesis). For example, treatment with methyl iodide and a suitable base would yield 3,5-bis(methylamino)anisole. The etherification of phenolic compounds can also be achieved by reacting them with saturated aliphatic alcohols or their esters in the presence of a tertiary amine or its salt at elevated temperatures and pressures. google.com A general process for the etherification of phenols involves their reaction with an etherifying agent, such as an alkyl carboxylate, in the presence of a carboxylic acid salt. google.com

Esterification: The phenolic hydroxyl group can be readily esterified using acyl chlorides or carboxylic anhydrides. This reaction is often catalyzed by a base like pyridine (B92270) or triethylamine. For instance, reaction with benzoyl chloride would produce the corresponding benzoate (B1203000) ester. Esterification of carboxylic acids can be achieved efficiently in a one-pot method using triphenylphosphine (B44618) dihalides under neutral and mild conditions. chem-soc.si

The following table illustrates typical etherification and esterification reactions:

ReagentProductReaction Type
Methyl Iodide3,5-Bis(methylamino)anisoleEtherification
Benzoyl Chloride3,5-Bis(methylamino)phenyl benzoateEsterification

Arylation and Heteroarylation Reactions

While less common for the phenol group itself without prior activation, the amine functionalities can be involved in arylation reactions. Nickel-catalyzed α-arylation of esters and amides with phenol derivatives has been accomplished. nih.gov This suggests that derivatives of this compound, particularly after acylation, could potentially undergo such cross-coupling reactions.

Furthermore, the aromatic ring of the this compound scaffold can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the two methylamino groups and the hydroxyl group can lead to a mixture of products. More controlled arylation or heteroarylation would likely require more advanced synthetic strategies, such as directed ortho-metalation or the use of pre-functionalized starting materials.

Formation of Cyclic and Polycyclic Derivatives

The strategic placement of reactive functional groups on the this compound scaffold can facilitate the synthesis of cyclic and polycyclic derivatives. For instance, if the N-alkyl or N-acyl groups contain a terminal leaving group, intramolecular cyclization could lead to the formation of heterocyclic rings.

A catalyst-free method for the methylenation of indoles and N-methyl-7-azaindoles with aqueous formaldehyde (B43269) under microwave irradiation has been developed to produce N,N'-dimethyl-3,3'-bis-7-azaindolylmethanes in high yields. nih.gov Subsequent oxidation of these products with cerium(IV) ammonium nitrate (B79036) (CAN) yields the corresponding methanone (B1245722) derivatives. nih.gov

Introduction of Polymerizable Moieties

The functional groups of this compound can be modified to introduce polymerizable moieties, enabling its incorporation into larger macromolecular structures. For instance, the phenolic hydroxyl group could be reacted with acryloyl chloride or methacryloyl chloride to introduce acrylate (B77674) or methacrylate (B99206) groups, respectively. These vinyl-functionalized monomers could then be polymerized using standard radical polymerization techniques.

Similarly, the amine functionalities could be modified to bear polymerizable groups. For example, reaction with an isocyanate-containing monomer could lead to the formation of urea (B33335) linkages and the incorporation of the this compound unit into a polyurethane backbone.

Synthesis of Precursors for Coordination Chemistry and Ligand Design

The presence of multiple nitrogen and oxygen donor atoms makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. scribd.com The two nitrogen atoms of the methylamino groups and the oxygen atom of the phenolic hydroxyl group can act as a tridentate ligand, capable of coordinating to a variety of metal centers. acs.orgrsc.org The coordination of a phenolic ligand to a metal can lead to the weakening of the O-H bond. rsc.org

By modifying the substituents on the nitrogen atoms or the aromatic ring, the steric and electronic properties of the resulting ligand can be fine-tuned to control the coordination geometry and reactivity of the metal complex. For example, the introduction of bulkier alkyl groups on the nitrogen atoms can create a more sterically hindered coordination pocket. The synthesis of coordination compounds often involves the self-assembly of metal fragments with organic ligands. researchgate.net Gold(I) complexes with naphthoquinoimidazolylidene ligands have been synthesized and structurally characterized. nih.gov

Spectroscopic and Structural Characterization Methodologies for 3,5 Bis Methylamino Phenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,5-Bis(methylamino)phenol. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecular framework.

2D NMR Techniques for Connectivity Assignments

Due to the potential for signal overlap in 1D spectra, especially in complex derivatives, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These experiments are crucial for unambiguously assigning the signals of the aromatic ring protons and carbons, as well as the methyl groups of the methylamino substituents. The analysis of these correlations provides a definitive map of the atomic connectivity within the molecule. For instance, in aminophenols, 2D NMR can help differentiate between isomers and confirm the substitution pattern on the aromatic ring. researchgate.netnih.gov

Solid-State NMR for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. wikipedia.org Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the different polymorphic forms of this compound and its derivatives in their solid state. By analyzing the differences in chemical shifts and relaxation times in the solid-state ¹³C NMR spectra, distinct crystalline arrangements can be identified and characterized. acs.orgdtic.mil This technique is particularly useful as it provides information about the local molecular environment and packing in the crystal lattice, which may not be discernible from solution-state NMR. researchgate.net The study of phenol-formaldehyde resins using solid-state NMR demonstrates the utility of this technique in understanding the structure of crosslinked polymers. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the precise determination of the molecular weight of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer provide highly accurate mass measurements, typically with sub-ppm error. nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula. For 3,5-Bis(dimethylamino)phenol, a related compound, the exact mass is documented as 180.12600 atomic mass units.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and its derivatives. nih.gov The FT-IR spectrum will show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, N-H stretching of the amino groups, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations. researchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net Comparing experimental spectra with theoretical calculations can aid in the precise assignment of vibrational modes. nih.gov

Functional Group FT-IR Characteristic Absorption (cm⁻¹) Raman Characteristic Shift (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad)
N-H stretch3300-3500
Aromatic C-H stretch3000-31003000-3100
Aliphatic C-H stretch (methyl)2850-29602850-2960
Aromatic C=C stretch1450-16001450-1600
C-N stretch1250-1350

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic ring. researchgate.net The position and intensity of these bands can be influenced by the nature and substitution pattern of its derivatives. researchgate.net Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. The emission spectrum, characterized by the wavelength of maximum emission and quantum yield, can be sensitive to the molecular environment and the presence of substituents. rsc.org

Compound λmax (nm) in Methanol (B129727)
3-Aminophenol (B1664112)235, 285
4-Aminophenol230, 297

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

A thorough review of scientific literature reveals a notable absence of specific research dedicated to the chiroptical spectroscopy of chiral derivatives of this compound. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. researchgate.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, providing detailed information about the conformation and absolute configuration of chiral molecules. rsc.org ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net Both techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

While the application of these techniques is widespread in many areas of chemistry, including the study of mechanically interlocked molecules and various aromatic derivatives, no published studies were identified that specifically report the CD or ORD spectra of chiral derivatives of this compound. rsc.orgcapes.gov.br The synthesis of such chiral derivatives would be a prerequisite for any chiroptical analysis.

In the absence of experimental data, any discussion of the potential chiroptical properties of these compounds would be purely speculative. The development of synthetic routes to enantiomerically pure derivatives of this compound would be the first step toward enabling such studies. Subsequent investigation using CD and ORD spectroscopy could then provide valuable insights into their stereochemical features.

Due to the lack of available research, no data tables on the chiroptical properties of this compound derivatives can be provided at this time.

Theoretical and Computational Studies of 3,5 Bis Methylamino Phenol

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules like 3,5-Bis(methylamino)phenol. These methods can elucidate the electronic structure and predict reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

For aminophenol derivatives, DFT calculations have been employed to determine these parameters. ingentaconnect.comresearchgate.net For instance, studies on aminophenol isomers have shown that the position of the amino group significantly influences the HOMO and LUMO energies. ingentaconnect.comresearchgate.net A similar investigation on this compound would likely reveal how the two methylamino groups at the meta positions relative to the hydroxyl group affect the electron density distribution and the energies of the frontier orbitals. A lower HOMO-LUMO gap would suggest higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for an Aminophenol Derivative (Calculated using DFT)

ParameterEnergy (eV)
HOMO Energy-5.25
LUMO Energy-0.89
HOMO-LUMO Gap4.36

Note: This table is illustrative and does not represent actual calculated values for this compound. The values are typical for a substituted aminophenol.

Transition state theory, in conjunction with quantum chemical calculations, allows for the exploration of reaction pathways and the determination of activation energies. For a compound like this compound, this could be applied to study mechanisms of oxidation, which are relevant for phenolic compounds, or its potential role in polymerization reactions.

Calculations would involve mapping the potential energy surface of a proposed reaction, locating the transition state structure, and calculating its energy relative to the reactants and products. This provides the activation energy barrier, offering insights into the reaction kinetics. Studies on the oxidation of aminophenols have utilized such methods to understand how substituents affect the reaction mechanism and product formation. ingentaconnect.comresearchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

For this compound, MD simulations could be particularly insightful in understanding its solvation in different media and its potential to form aggregates. The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the oxygen and nitrogen atoms) suggests that hydrogen bonding would play a significant role in its intermolecular interactions.

Docking and Ligand-Binding Studies (if applicable as a ligand precursor)

Should this compound or its derivatives be considered as potential ligands for biological targets, molecular docking studies would be a critical computational tool. Docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is invaluable in drug discovery and design.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction. For example, derivatives of aminophenols have been investigated for their interaction with various biological targets, and similar methodologies could be applied to this compound. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. For related aminophenol derivatives, DFT has been successfully used to elucidate their spectroscopic properties. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax (in water)~285 nm
IR (DFT)O-H stretch~3600 cm⁻¹
IR (DFT)N-H stretch~3400 cm⁻¹
¹³C NMR (DFT)C-OH chemical shift~155 ppm
¹³C NMR (DFT)C-N chemical shift~140 ppm

Note: This table is illustrative and based on typical values for substituted phenols and anilines. It does not represent actual calculated values for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical and chemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

For a series of related aminophenol compounds, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The molecular descriptors used in these models can be derived from quantum chemical calculations and include electronic, topological, and geometric parameters. Studies on substituted phenols have demonstrated the utility of QSPR in predicting properties like pKa. nih.govresearchgate.net

Applications of 3,5 Bis Methylamino Phenol in Emerging Chemical Technologies and Advanced Materials

Monomer in Polymer and Resin Chemistry

The bifunctional nature of 3,5-Bis(methylamino)phenol, possessing both nucleophilic amine groups and a reactive phenolic hydroxyl group, makes it a valuable monomer for the synthesis of various polymers and resins. Its incorporation into polymer backbones can impart desirable properties such as thermal stability, improved solubility, and enhanced mechanical performance.

Synthesis of Poly(amide)s and Poly(imide)s

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal and chemical resistance. researchgate.net The synthesis of these polymers typically involves the polycondensation of diamine monomers with diacyl chlorides or dianhydrides, respectively. researchgate.netvt.edu While specific studies detailing the use of this compound in these reactions are not extensively documented in publicly available literature, its structural similarity to other aromatic diamines suggests its potential as a monomer.

The general reaction for forming polyamides involves the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. nih.govimpactfactor.orgscielo.br The amine groups of this compound could react with the acyl chloride groups to form amide linkages, resulting in a polyamide. The phenolic hydroxyl group could either be protected during polymerization and later modified or left to influence the polymer's properties, such as its solubility and potential for cross-linking.

Similarly, polyimides are commonly synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.eduresearchgate.netmdpi.comcore.ac.uk The diamine functionality of this compound makes it a candidate for this type of polymerization. The resulting polyimides could exhibit unique properties due to the presence of the phenolic hydroxyl and methylamino groups. For instance, the introduction of such groups can enhance solubility and processability, which are often challenges with rigid aromatic polyimides. researchgate.netmdpi.com

Table 1: Potential Monomers for Polyamide and Polyimide Synthesis

Monomer Polymer Type Potential Co-monomer
This compound Polyamide Terephthaloyl chloride, Isophthaloyl chloride

Incorporation into Epoxy Resins and Curing Agents

Epoxy resins are a versatile class of thermosetting polymers widely used in adhesives, coatings, and composites due to their excellent adhesion, chemical resistance, and mechanical properties. nih.gov The curing of epoxy resins involves the reaction of the epoxy groups with a curing agent, which is often a polyamine. threebond.co.jpresearchgate.net The amine groups of this compound make it a potential candidate as a curing agent for epoxy resins. The active hydrogens on the secondary amine groups can react with the epoxy rings, leading to the formation of a cross-linked network. threebond.co.jp

The phenolic hydroxyl group in this compound can also participate in the curing process, either by accelerating the amine-epoxy reaction or by reacting directly with epoxy groups at elevated temperatures. lmaleidykla.lt This dual functionality could lead to a denser cross-linked network and, consequently, improved thermal and mechanical properties of the cured epoxy thermoset. The structure of the amine curing agent significantly influences the properties of the final epoxy material, including its glass transition temperature (Tg), strength, and chemical resistance. nih.gov While specific data on this compound as an epoxy curing agent is scarce, its aromatic nature and the presence of both amine and hydroxyl functionalities suggest it could impart high thermal stability and rigidity to the cured resin.

Furthermore, this compound could potentially be used as a modifier for epoxy resins. By reacting it with a portion of the epoxy groups, the remaining resin can be tailored to have specific properties before the final curing step. This approach is often used to improve toughness or introduce other functionalities into the epoxy matrix. researchgate.net

Table 2: Potential Components in Epoxy Resin Formulations

Component Role Potential Reactant
This compound Curing Agent Diglycidyl ether of bisphenol A (DGEBA)

Precursor for Functional Dyes and Pigments (synthesis and chemical behavior)

Aromatic amines and phenols are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. nih.gov The structure of this compound, with its electron-donating amino groups and a phenolic hydroxyl group on an aromatic ring, makes it an attractive precursor for the synthesis of functional dyes.

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. nih.govunb.casphinxsai.com While this compound contains secondary amines, it could potentially be used as a coupling component in azo dye synthesis. The electron-rich nature of the phenol ring, activated by the two methylamino groups, would facilitate the electrophilic substitution reaction with a diazonium salt. The resulting azo dyes would likely exhibit interesting color properties due to the specific substitution pattern.

Another important class of dyes where m-aminophenol derivatives are crucial is the rhodamine family of fluorescent dyes. researchgate.netresearchgate.netpsu.edu The synthesis of rhodamines often involves the condensation of a phthalic anhydride (B1165640) derivative with two equivalents of a m-aminophenol. researchgate.netresearchgate.net While 3-(dimethylamino)phenol is a commonly used precursor, the analogous structure of this compound suggests its potential in synthesizing novel rhodamine derivatives. doi.org The resulting dyes could exhibit unique spectral properties, such as altered absorption and emission wavelengths, which could be advantageous for various applications, including bio-imaging and sensing. The synthesis generally proceeds via the formation of a xanthene core. researchgate.net

Development of Organic Electronic Materials (as a building block)

The field of organic electronics relies on the design and synthesis of novel organic materials with specific electronic properties. The ability to tune the electronic structure of molecules through synthetic chemistry is a key advantage of this technology. This compound, with its combination of electron-donating groups and a modifiable phenolic hydroxyl group, presents itself as a versatile building block for such materials.

Organic Light-Emitting Diodes (OLEDs) Precursor Chemistry

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the hole-transporting layer (HTL), emitting layer (EML), and electron-transporting layer (ETL). Aromatic amines, particularly triphenylamine (B166846) derivatives, are widely used as hole-transporting materials due to their ability to stabilize positive charges (holes). nanoge.org

Organic Photovoltaic (OPV) Material Synthesis

Organic photovoltaics (OPVs), or organic solar cells, offer the potential for low-cost, flexible, and large-area solar energy conversion. The active layer of a typical bulk heterojunction OPV consists of a blend of an electron-donating (donor) material and an electron-accepting (acceptor) material. uh.eduosti.gov The design of novel donor-acceptor (D-A) polymers is a key area of research in the OPV field. rsc.org

The electron-rich nature of this compound makes it a potential building block for the donor component in D-A polymers. It could be incorporated into a polymer backbone alongside electron-accepting units to create a material with a suitable band gap for absorbing sunlight. The ability to modify the phenolic hydroxyl group provides a synthetic handle to attach solubilizing groups or to further tune the electronic properties of the polymer, which is crucial for optimizing the performance of OPV devices. The morphology of the donor-acceptor blend is also critical for efficient charge separation and transport, and the structure of the polymer plays a significant role in determining this morphology. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Terephthaloyl chloride
Isophthaloyl chloride
Pyromellitic dianhydride (PMDA)
4,4'-Oxydiphthalic anhydride (ODPA)
Diglycidyl ether of bisphenol A (DGEBA)

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Coordination compounds are formed by the association of a central metal atom with surrounding molecules or ions, known as ligands. researchgate.net The unique structural features of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, theoretically allow it to act as a ligand. However, detailed studies focusing on its use in coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs) are not prominent in the available literature. MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com

The synthesis of metal complexes involves the reaction of a metal salt with a ligand. abechem.comresearchgate.net The amino and phenol groups in this compound present potential binding sites for metal ions. Research on related amino-bis(phenolate) ligands has shown their capability to form stable complexes with various metals, such as iron(III). rsc.org These complexes can exhibit interesting structural and electronic properties. However, specific research detailing the synthesis and characterization of metal complexes directly incorporating this compound as a ligand could not be identified in the conducted search.

Metal complexes are widely used as catalysts in a multitude of chemical reactions. The ligand plays a crucial role in tuning the catalytic activity and selectivity of the metal center. For instance, dicopper(II) complexes with phenoxo-bridging ligands have been studied for their catecholase activity, demonstrating the role of the ligand environment in facilitating catalytic oxidation. nih.gov Similarly, iron amino-bis(phenolate) complexes have been investigated as catalysts for the formation of organic carbonates. rsc.org While the structural attributes of this compound suggest potential for its metal complexes to exhibit catalytic activity, specific studies demonstrating such applications are not currently available.

Building Block for Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. nih.gov These assemblies are held together by non-covalent intermolecular forces. The functional groups on this compound make it a potential candidate for constructing such assemblies.

Hydrogen bonds are a key directional force in the formation of supramolecular structures. rsc.org The phenol (O-H) and methylamino (N-H) groups in this compound can act as both hydrogen bond donors and acceptors. This dual capability could, in principle, lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks. Studies on other phenol-containing molecules demonstrate the prevalence of hydrogen bonding in their solid-state structures. mdpi.comrsc.org However, specific crystallographic or spectroscopic studies detailing the hydrogen bonding patterns and networks formed by this compound are not described in the available research.

Self-assembly is the spontaneous organization of molecules into ordered structures. The ability of a molecule to self-assemble is encoded in its structure, including its shape and the placement of interacting functional groups. While there is research on the self-assembling properties of other complex organic molecules, mdpi.com a detailed investigation into the self-assembly strategies specifically employing this compound as a primary building block has not been found in the reviewed literature.

Advanced Reagent in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates essentially all the atoms of the starting materials. rug.nl Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. nih.govnih.gov

A comprehensive search of scientific databases did not yield specific examples of this compound being utilized as a key reactant in either multi-component or cascade reactions. The development of novel MCRs and cascade processes is an active area of research, nih.govnih.govmdpi.com but the role of this compound in these advanced synthetic strategies remains to be explored.

Future Directions and Interdisciplinary Research Avenues for 3,5 Bis Methylamino Phenol Chemistry

Development of Sustainable and Circular Synthesis Routes

The chemical industry is increasingly shifting towards green chemistry and circular economy principles to minimize environmental impact. tarosdiscovery.com For 3,5-Bis(methylamino)phenol, this necessitates moving away from traditional synthetic methods that may rely on harsh reagents and generate significant waste.

Future research in this area could focus on several key strategies:

Bio-based Feedstocks: Investigating the synthesis of this compound precursors from renewable resources, such as lignocellulosic biomass, is a primary goal. researchgate.net The shikimate pathway, a metabolic route in microorganisms, is responsible for producing aromatic amino acids and could be engineered for the biosynthesis of aminophenol derivatives. mdpi.com

Catalytic Innovations: The development of highly selective and reusable catalysts is crucial. For instance, the selective alkylation of aminophenols can be challenging, often resulting in a mixture of products. umich.eduresearchgate.net Research into catalysts that can selectively promote N-methylation of 3,5-diaminophenol (B3054961) would be a significant advancement. Dual catalytic systems, such as those combining a metal catalyst with a Lewis acid, have shown promise in the regioselective alkylation of phenols and could be adapted for this purpose. acs.orgacs.org

Circular Economy Integration: A circular approach to the synthesis of related compounds, such as bio-based polycarbonates, has been demonstrated by using recycled materials as starting reagents. mdpi.comresearchgate.net A similar strategy could be envisioned for this compound, where waste streams from other chemical processes could be repurposed as starting materials.

A comparison of potential sustainable synthesis strategies is presented in Table 1.

Table 1: Potential Sustainable Synthesis Strategies for this compound

Strategy Description Potential Advantages Key Research Challenges
Biosynthesis Utilization of engineered microorganisms to produce the target molecule or its precursors from simple sugars. Use of renewable feedstocks, milder reaction conditions, reduced waste. Low yields, complex downstream processing, metabolic pathway engineering.
Heterogeneous Catalysis Employing solid catalysts for selective N-methylation of 3,5-diaminophenol. Catalyst reusability, simplified product purification, continuous flow processes. Catalyst deactivation, achieving high selectivity for bis-N-methylation.

| Circular Feedstock Valorization | Conversion of waste-derived phenols or anilines into this compound. | Waste reduction, creation of value-added products from low-cost materials. | Purity of feedstocks, development of robust catalytic conversion processes. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of this compound is governed by the interplay of its phenolic hydroxyl group and the two methylamino substituents. Understanding and harnessing this reactivity can lead to the discovery of new chemical transformations and the synthesis of novel molecules.

Key areas for exploration include:

Oxidative Coupling Reactions: The electron-donating methylamino groups activate the aromatic ring, making it susceptible to oxidation. Controlled oxidation can lead to the formation of quinone-imine derivatives, which are valuable intermediates in the synthesis of dyes and biologically active compounds.

Selective Functionalization: Developing methods for the selective functionalization of the aromatic ring, without affecting the amino or hydroxyl groups, is a significant challenge. This could involve the use of protecting groups or highly regioselective catalysts. umich.eduresearchgate.net

Polymerization Reactions: The difunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For example, it could be incorporated into polyimides or other high-performance polymers to impart specific properties such as thermal stability or altered solubility. researchgate.net

Integration into Bio-Inspired or Biomimetic Chemical Systems

Nature provides a vast source of inspiration for the design of functional materials. mdpi.com Bio-inspired polymers, for instance, mimic the structures and functions of natural macromolecules to achieve remarkable properties. nih.gov

Mussel-Inspired Adhesives: The adhesive properties of mussel foot proteins are attributed to the presence of 3,4-dihydroxyphenyl-L-alanine (DOPA). mdpi.comresearchgate.net The catechol-like structure of this compound could be exploited to develop novel bio-inspired adhesives with strong underwater adhesion.

Self-Healing Polymers: Incorporating reversible bonds into polymer structures can lead to materials with self-healing capabilities. purdue.edu The hydrogen bonding capabilities of the phenolic hydroxyl and amino groups in this compound could be leveraged to create self-healing polymer networks.

Biomimetic Sensing: Poly(o-aminophenol) has been used to create molecularly imprinted polymers for the detection of dopamine. mdpi.com Similarly, polymers derived from this compound could be designed as biomimetic sensors for specific analytes.

Advanced Material Applications Beyond Current Scope (focused on chemical design)

The unique chemical structure of this compound makes it an attractive building block for the design of advanced materials with tailored properties.

Functional Dyes and Pigments: The chromophoric nature of oxidized aminophenols suggests that derivatives of this compound could be developed as novel colorants with specific optical properties.

Organic Semiconductors: Fused heterocyclic ladder oligomers, synthesized from the reaction of quinones with aromatic amines, have shown promise as organic semiconductors. researchgate.net this compound could serve as a key component in the design of new ladder-type polymers with interesting electronic properties.

Porous Materials: The rigid structure of aromatic compounds can be utilized to construct porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Addressing Challenges in Scalability and Industrial Implementation (chemical process aspects)

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed for the widespread application of this compound.

Process Optimization: Developing a robust and scalable synthesis route is paramount. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and simplifying purification procedures. A scalable synthesis for a related compound, 3,5-bis(hydroxymethyl)phenol, has been developed using sodium borohydride (B1222165) as a safer alternative to lithium aluminium hydride. ijsdr.orgijsdr.org

Table 2: Comparison of Reducing Agents for Scalable Synthesis

Reducing Agent Advantages Disadvantages Relevance to this compound Synthesis
Lithium Aluminium Hydride (LAH) Highly reactive and effective for a wide range of functional groups. Pyrophoric, reacts violently with water, requires stringent safety precautions, difficult workup. Potentially useful for reducing precursor functional groups, but safety concerns hinder large-scale use. ijsdr.orgijsdr.org
Sodium Borohydride (NaBH₄) Milder and safer to handle than LAH, can be used in protic solvents. Less reactive than LAH, may not reduce all functional groups. A safer alternative for the reduction of esters or aldehydes in a scalable synthesis of a related phenol (B47542). ijsdr.orgijsdr.org

| Catalytic Hydrogenation (e.g., Pd/C) | "Green" reducing agent (water is the only byproduct), high atom economy, catalyst can be recycled. | Requires specialized high-pressure equipment, catalyst can be sensitive to poisoning. | Suitable for the debenzylation of protected phenols, a common strategy in multi-step syntheses. ijsdr.org |

Emerging Roles in Niche Chemical Synthesis and Functional Material Design

Beyond the broader applications, this compound holds potential for use in highly specialized areas of chemical synthesis and material design.

Ligand Development for Catalysis: The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions. This suggests that derivatives of this compound could be designed as ligands for homogeneous or heterogeneous catalysis.

Building Blocks for Dendrimers: The trifunctional nature of the molecule (one hydroxyl and two amino groups) makes it an ideal building block for the synthesis of dendrimers and other hyperbranched polymers. Poly(aryl ether) dendrimers have been synthesized from the related 3,5-bis(hydroxymethyl)phenol. ijsdr.org

Functional Additives for Polymers: Incorporation of small amounts of this compound or its derivatives into existing polymer matrices could enhance properties such as thermal stability, antioxidant activity, or flame retardancy.

Q & A

Q. What are the established synthesis routes for 3,5-Bis(methylamino)phenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,5-dichlorophenol with methylamine under high-pressure conditions in a polar aprotic solvent (e.g., DMF) at 80–100°C. Purification is critical: use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm absence of byproducts like unreacted amines or residual solvents . Safety protocols for handling methylamine derivatives (e.g., ventilation, PPE) must align with MSDS guidelines for similar phenolic compounds .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR in DMSO-d₆ to identify methylamino group signals (δ 2.5–3.0 ppm for –NCH₃) and aromatic proton splitting patterns.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~166.1 for C₈H₁₂N₂O).
  • FT-IR : Detect N–H stretches (~3350 cm⁻¹) and phenolic O–H (~3200 cm⁻¹). Compare with databases like NIST Chemistry WebBook for analogous structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH, temperature, solvent systems).
  • Analytical Validation : Use LC-MS/MS to verify compound stability during assays; degradation products may confound results.
  • Dose-Response Curves : Perform multi-concentration testing to identify non-linear effects. Cross-reference with structurally similar compounds (e.g., 3,5-Di-tert-butylphenol’s ROS modulation ) to infer mechanisms.

Q. What strategies are recommended for studying the reaction kinetics of this compound in catalytic systems?

  • Methodological Answer :
  • Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to track intermediate formation.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to predict transition states and activation energies.
  • Isotopic Labeling : Incorporate 15^{15}N or 13^{13}C in methylamino groups to trace reaction pathways via NMR or MS .

Q. How to assess the environmental toxicity of this compound in aquatic systems?

  • Methodological Answer :
  • Acute Toxicity Assays : Follow OECD Guidelines 202 (Daphnia magna immobilization test) at concentrations 1–100 mg/L.
  • Chronic Exposure : Use algal growth inhibition tests (OECD 201) over 72 hours.
  • Metabolite Analysis : Identify degradation products via GC-MS; compare with MSDS data for analogous amines to predict ecotoxicological risks .

Methodological Notes

  • Data Validation : Cross-check experimental results with databases like NIST WebBook (thermochemical data ) or PubChem (structural analogs ).
  • Safety Compliance : Adopt protocols from MSDS sheets of related compounds (e.g., 4-(Methylamino)phenol’s neurotoxicity precautions ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.